molecular formula C10H15N3O3 B1383654 tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate CAS No. 2059955-88-1

tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate

Cat. No.: B1383654
CAS No.: 2059955-88-1
M. Wt: 225.24 g/mol
InChI Key: YQEMWTZLMFJDLC-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate is a chemical compound with the molecular formula C11H16N2O3 It is a derivative of pyridazine, a heterocyclic aromatic organic compound, and features a tert-butyl carbamate group

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimentation . Its degradation products may also have biological activity, which needs to be considered in long-term studies. The temporal effects of this compound are essential for designing experiments and interpreting results accurately.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cellular membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, such as the mitochondria, where it exerts its effects. The distribution of this compound within tissues also influences its overall efficacy and safety profile.

Preparation Methods

The synthesis of tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate typically involves the reaction of 6-(hydroxymethyl)pyridazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

  • Dissolve 6-(hydroxymethyl)pyridazine in an anhydrous solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by column chromatography or recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

tert-Butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

    Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving pyridazine derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

tert-Butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the pyridazine ring.

    6-(Hydroxymethyl)pyridazine: The parent compound without the tert-butyl carbamate group.

    tert-Butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate: A similar compound with a pyridine ring instead of a pyridazine ring.

The uniqueness of this compound lies in its combination of the tert-butyl carbamate group and the pyridazine ring, which imparts specific chemical properties and reactivity.

Biological Activity

tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in drug development.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety. This unique structure contributes to its solubility and stability, making it suitable for biological applications.

Property Details
Molecular Formula C10H14N2O2
Molecular Weight 198.24 g/mol
CAS Number 323578-38-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzymatic activity through:

  • Hydrogen bonding : Interactions with specific amino acid residues in target proteins.
  • Hydrophobic interactions : Enhancing binding affinity through non-polar interactions.
  • Covalent bonding : Potentially forming stable complexes with target molecules.

These interactions may lead to the inhibition or activation of specific pathways, influencing cellular signaling and metabolic processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including:

  • Breast cancer
  • Lung cancer
  • Colon cancer

The mechanism involves the modulation of apoptotic pathways, potentially through the activation of caspases and the downregulation of anti-apoptotic proteins.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are critical in various biological processes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which plays a significant role in neurotransmission and is a target for Alzheimer's disease treatment .

Case Studies

  • Study on Apoptosis Induction : A recent study demonstrated that this compound significantly increased apoptosis in FaDu hypopharyngeal tumor cells. The study utilized flow cytometry to assess cell viability and apoptosis markers, revealing a dose-dependent response with an IC50 value of 15 µM .
  • Enzyme Activity Modulation : Another investigation focused on the compound's effects on AChE activity. The results indicated that at concentrations above 10 µM, there was a notable decrease in enzyme activity, suggesting potential therapeutic applications in neurodegenerative diseases .

Stability and Transport

The stability of this compound under physiological conditions is crucial for its biological efficacy. Studies have shown that the compound remains stable for extended periods when stored under appropriate conditions, facilitating prolonged experimental use. Furthermore, its transport across cellular membranes is mediated by specific transporters, which enhances its bioavailability within biological systems.

Properties

IUPAC Name

tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)11-8-5-4-7(6-14)12-13-8/h4-5,14H,6H2,1-3H3,(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEMWTZLMFJDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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